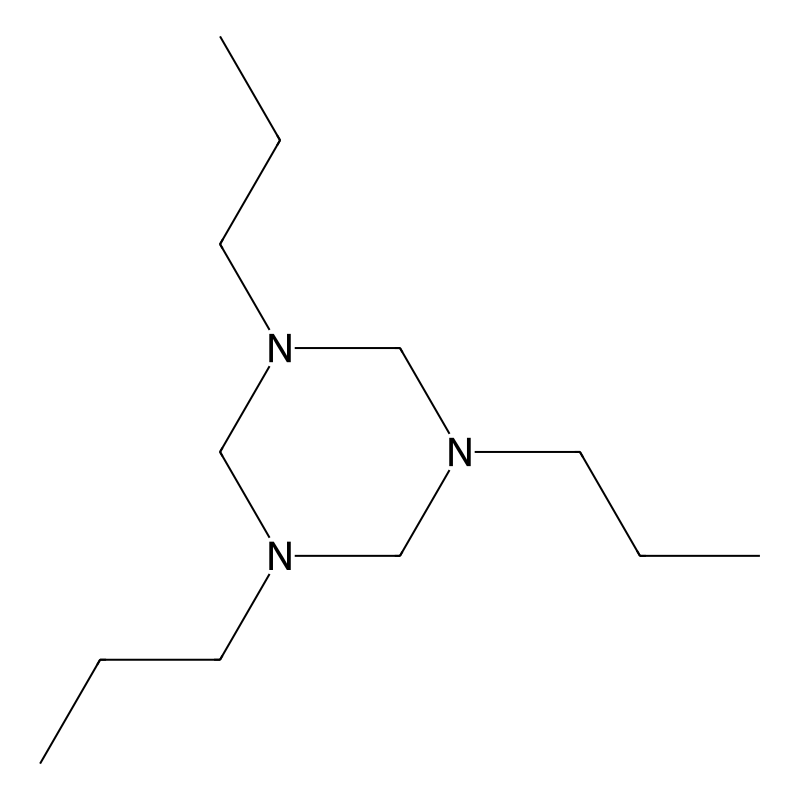1,3,5-Tripropyl-1,3,5-triazinane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Energetic Material Synthesis
Scientific Field: Energetic Materials
Despite intensive research for possible replacements, RDX (1,3,5-trinitro-1,3,5-triazinane) remains a crucial energetic material due to its versatile applications. Optimization of RDX synthesis methods is of great interest to both academia and industry .
Application Summary:
Material: RDX (1,3,5-trinitro-1,3,5-triazinane).
Importance: Versatile applications (explosives, propellants, pyrotechnics).
Anticancer Drug Development
Scientific Field: Medicinal Chemistry
Researchers have synthesized a series of substituted 1,3,5-triazinanes based on primary amines/amino acid esters. These compounds were evaluated for their cytotoxic activity against normal and tumor cell lines .
Application Summary:
Compounds: Substituted 1,3,5-triazinanes.
1,3,5-Tripropyl-1,3,5-triazinane is a chemical compound with the molecular formula . It belongs to the family of triazines, specifically characterized by a six-membered heterocyclic ring containing three nitrogen atoms and three carbon atoms. The compound features three propyl groups attached to the triazine core, contributing to its unique properties and reactivity. As a derivative of 1,3,5-triazine, it exhibits distinct structural characteristics that influence its chemical behavior and potential applications in various fields.
Due to the lack of research on 1,3,5-Tripropyl-1,3,5-triazinane, its mechanism of action in any biological systems or interaction with other compounds remains unknown.
Information on the safety hazards associated with 1,3,5-Tripropyl-1,3,5-triazinane is limited. As with any unknown compound, it is advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
- Toxicity: No data available on toxicity or potential health effects.
- Flammability: No data available on flammability or reactivity.
Further Research:
1,3,5-Tripropyl-1,3,5-triazinane presents an opportunity for further scientific exploration. Research could investigate:
- Synthesis methods and development of efficient routes for production.
- Characterization of its physical and chemical properties.
- Potential applications in various fields, depending on its properties (e.g., as a precursor for other materials or in medicinal chemistry).
- Oxidation: This compound can be oxidized to form corresponding triazinane oxides, which may have different properties and reactivities compared to the parent compound .
- Reduction: Reduction processes can lead to the formation of amine derivatives, expanding the range of potential derivatives that can be synthesized from this compound.
- Substitution Reactions: The presence of propyl groups allows for nucleophilic substitution reactions, where nucleophiles can attack the electrophilic sites on the triazine ring .
Several methods exist for synthesizing 1,3,5-tripropyl-1,3,5-triazinane:
- Trimerization of Nitriles: A common method involves the trimerization of propionitrile or similar nitriles under specific conditions to form the triazine core with propyl substitutions .
- Condensation Reactions: The reaction of cyanoguanidine with propyl-substituted nitriles can yield amine-substituted triazines such as 1,3,5-tripropyl-1,3,5-triazinane .
- Pinner Synthesis: Utilizing alkyl amidines and phosgene in a controlled environment can also lead to the formation of this compound .
1,3,5-Tripropyl-1,3,5-triazinane has potential applications in various fields:
- Organic Synthesis: It serves as a useful intermediate in organic synthesis due to its reactive triazine framework.
- Agricultural Chemistry: Similar compounds in the triazine family are widely used as herbicides and pesticides; thus, derivatives like 1,3,5-tripropyl-1,3,5-triazinane may find applications in these areas.
- Pharmaceuticals: The unique structure may also allow for exploration in pharmaceutical applications where nitrogen-rich heterocycles are beneficial.
Several compounds share structural similarities with 1,3,5-tripropyl-1,3,5-triazinane. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,3,5-Triazine | Six-membered ring with three nitrogen atoms | Base structure for many derivatives |
| Melamine | Three amino groups attached | Known for high thermal stability and resin formation |
| Cyanuric Acid | Three hydroxyl groups | Used in pool sanitation and as a stabilizer |
| 1,3-Dipropyl-2-thiourea | Contains sulfur instead of nitrogen | Exhibits different reactivity patterns |
The primary uniqueness of 1,3,5-tripropyl-1,3,5-triazinane lies in its specific arrangement of propyl groups on the triazine framework. This configuration influences its physical properties and potential reactivity compared to other triazines.








